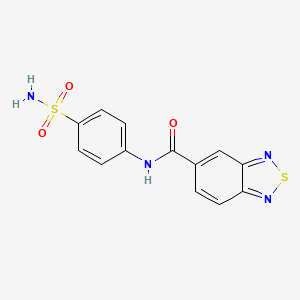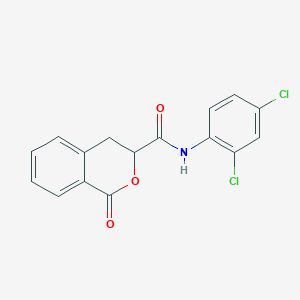
N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzenesulfonamide derivative , is a fascinating compound with diverse applications Its chemical structure consists of a benzothiadiazole core functionalized with a sulfamoyl group and a carboxamide moiety
Chemical Formula: CHNOS
Molecular Weight: Approximately 366.4 g/mol
Métodos De Preparación
Synthesis Routes: Several synthetic routes lead to the formation of N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide. One efficient method involves the reaction of 4-aminobenzenesulfonamide with 2-amino-1,3-benzothiazole-5-carboxylic acid. The reaction proceeds under mild conditions, yielding the desired compound in up to 90% yield .
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may involve large-scale batch processes or continuous flow reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures efficient production.
Análisis De Reacciones Químicas
Reactivity: N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide participates in various chemical reactions:
Substitution Reactions: The sulfamoyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzothiadiazole core may undergo redox reactions.
Amide Hydrolysis: The carboxamide moiety can be hydrolyzed under specific conditions.
Acids and Bases: Used for hydrolysis and pH adjustments.
Oxidizing Agents: Employed in oxidation reactions.
Reducing Agents: Used for reduction processes.
Major Products: The primary products depend on the specific reaction conditions. Hydrolysis of the carboxamide group yields benzenesulfonamide derivatives, while substitution reactions lead to various functionalized analogs.
Aplicaciones Científicas De Investigación
N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide finds applications in:
Chemistry: Its unique structure makes it a valuable building block for designing novel compounds.
Biology: Researchers explore its interactions with biological targets.
Mecanismo De Acción
The exact mechanism by which N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific protein targets or cellular pathways.
Comparación Con Compuestos Similares
While N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide stands out for its unique structure, similar compounds include other benzenesulfonamides and benzothiadiazoles. These analogs may have distinct properties and applications.
Propiedades
Fórmula molecular |
C13H10N4O3S2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4O3S2/c14-22(19,20)10-4-2-9(3-5-10)15-13(18)8-1-6-11-12(7-8)17-21-16-11/h1-7H,(H,15,18)(H2,14,19,20) |
Clave InChI |
VAZIUWONDOAISM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B11285565.png)
![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11285569.png)
![N-(3-acetylphenyl)-5-hydroxy-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285584.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11285588.png)
![N-[4-(dimethylamino)phenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11285600.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11285610.png)
![2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11285614.png)

![3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11285623.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11285628.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11285633.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11285636.png)
![N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11285640.png)
![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11285652.png)
